![molecular formula C20H21NO4S B2966638 methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291865-82-1](/img/structure/B2966638.png)
methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MBBD, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiazine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Scientific Research Applications
Facile Synthesis and Biological Activity
A novel series of derivatives, including "methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide," have been synthesized using an ultrasonic-mediated process starting from sodium saccharin. These compounds were evaluated for their antibacterial and radical scavenging activities, showcasing the compound's potential in developing new therapeutic agents with antimicrobial and antioxidant properties (Zia-ur-Rehman et al., 2009).
Precursor for Antiosteoarthritis Agents
The synthesis of "methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide" from saccharin sodium salt highlights its application as a precursor for creating a new class of quaternary ammonium derivatives. These derivatives are investigated for their potential antiosteoarthritis properties, indicating the compound's significance in drug development for treating osteoarthritis conditions (Vidal, Madelmont, & Mounetou, 2006).
High Yield Synthesis of Derivatives
Research has also focused on synthesizing 4H-1,4-benzothiazine-1,1-dioxide derivatives through a sequence of almost quantitative reactions, starting from commercially available materials. This synthesis approach emphasizes the compound's versatility and the efficiency of its derivative production, which is essential for various scientific applications (Montis et al., 2008).
Multicomponent Synthesis Applications
The compound and its derivatives have been explored in multicomponent synthesis processes. For instance, new derivatives were synthesized via a three-component interaction, leading to the formation of novel 2-amino-4H-pyrans. This research demonstrates the compound's utility in complex chemical syntheses, contributing to the development of new chemical entities with potential biological activities (Lega et al., 2016).
Molecular Structure and Antimicrobial Studies
Studies have also been conducted on the molecular structure of similar benzothiazine derivatives, revealing their antimicrobial potential. These investigations provide insights into the structural basis of biological activity and pave the way for designing more effective antimicrobial agents (Ahmad et al., 2012).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which share a similar structure with this compound, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
methyl 4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-7-15-10-12-16(13-11-15)21-14-19(20(22)25-2)26(23,24)18-9-6-5-8-17(18)21/h5-6,8-14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKZZLDCJMSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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